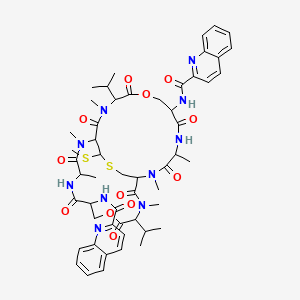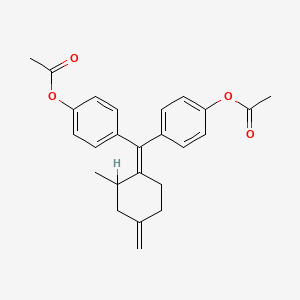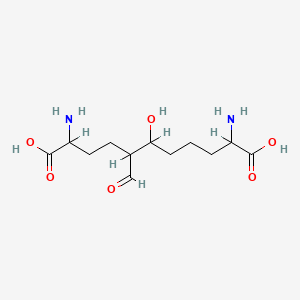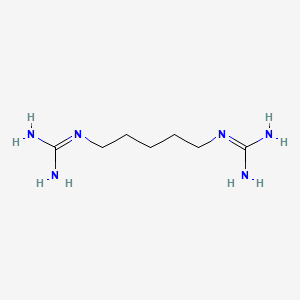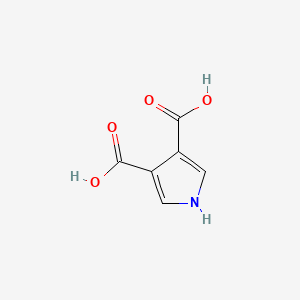
1H-Pyrrole-3,4-dicarboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
Pyrrole derivatives are synthesized through various methods, including the condensation reactions of amines with ketoesters, the Paal-Knorr synthesis, and modifications thereof. The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid specifically can be derived from the broader family of reactions suitable for pyrrole synthesis. Methods such as the Barton-Zard reaction could potentially be adapted for its synthesis by choosing appropriate precursors that introduce the dicarboxylic acid functionality at the 3,4-positions on the pyrrole ring.
Molecular Structure Analysis
Pyrrole derivatives, including 1H-Pyrrole-3,4-dicarboxylic acid, exhibit a planar structure that allows for conjugation across the pyrrole ring and any connected functional groups, impacting their optical and electronic properties. The presence of carboxylic acid groups in the molecule would influence its hydrogen bonding capability, solubility in water, and acidity.
Chemical Reactions and Properties
Pyrrole compounds, including 1H-Pyrrole-3,4-dicarboxylic acid, participate in various chemical reactions characteristic of aromatic compounds, such as substitution reactions. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, while the carboxylic acid groups allow for reactions typical of carboxylic acids, including esterification and amidation.
Physical Properties Analysis
The physical properties of 1H-Pyrrole-3,4-dicarboxylic acid, such as melting point, boiling point, and solubility, would be influenced by its molecular structure. The carboxylic acid groups are likely to increase its solubility in polar solvents compared to unsubstituted pyrrole.
Chemical Properties Analysis
The chemical properties of 1H-Pyrrole-3,4-dicarboxylic acid would be characterized by both the reactivity of the pyrrole ring and the carboxylic acid functionalities. Its acidic properties, reactivity towards nucleophiles, and participation in condensation reactions are aspects that would be central to its chemical behavior.
References (Sources)
- Grzybowski, M., & Gryko, D. (2015). Diketopyrrolopyrroles: Synthesis, Reactivity, and Optical Properties. Advanced Optical Materials, 3. Consensus.
- Boča, M., Jameson, R., & Linert, W. (2011). Fascinating variability in the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine and their complexes. Coordination Chemistry Reviews, 255(3), 290-317. Consensus.
- Borah, B., Dwivedi, K., & Chowhan, L. R. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. Polycyclic Aromatic Compounds, 42. Consensus.
Applications De Recherche Scientifique
Synthesis and Derivatives
- Facile Synthesis of Derivatives : A facile method to synthesize 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives has been developed, utilizing the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure (Alizadeh et al., 2008).
- Novel Synthesis Approach : A novel synthesis method for [13C4,15N]1H‐pyrrole‐2,3,5‐tricarboxylic acid, a biomarker for melatonin metabolism, has been developed. This process is particularly important for tracking the effectiveness of drug candidates, such as those used for hyperpigmentation (Skaddan, 2009).
Chemical Properties and Applications
- Building Block for Substituted Pyrroles : 3,4-Bis(trimethylsilyl)-1H-pyrrole functions as a versatile building block for constructing unsymmetrically 3,4-disubstituted pyrroles. This method is advantageous due to its stepwise nature and the diversity of substitution patterns it allows (Chan et al., 1997).
- Crystal Structure Analysis : The crystal structure of a derivative, 2-methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione, has been determined, revealing strain in the planar fused ring system and unusual substituent effects (Arnold et al., 1991).
Materials Science Applications
- Polymer Synthesis and Properties : Poly(pyrrole-3,4-dicarboxylic acid) was synthesized using chemical and electrochemical methods. Its IR spectra, absorption spectra, optical conductivity spectra, and semiconducting nature were investigated, showcasing its potential in materials science (Mizera et al., 2019).
Solid-State Chemistry
- Hydrogen-Bonding in Solid State : 1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives have been prepared to form one-, two-, and three-dimensional networks in the solid state, demonstrating the impact of small structural changes on the formation of complex structures (Lin et al., 1998).
Propriétés
IUPAC Name |
1H-pyrrole-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5(9)3-1-7-2-4(3)6(10)11/h1-2,7H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVDNCRMBALUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326987 | |
| Record name | 1H-Pyrrole-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-3,4-dicarboxylic acid | |
CAS RN |
935-72-8 | |
| Record name | 1H-Pyrrole-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



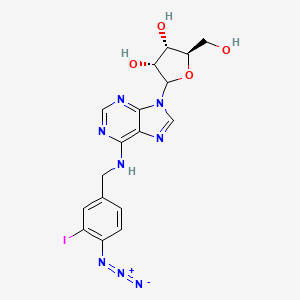
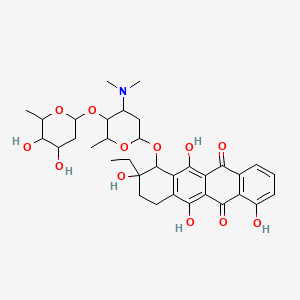
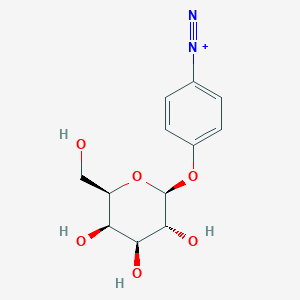
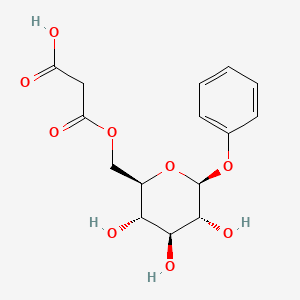
![3-(Dimethylamino)-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B1207646.png)
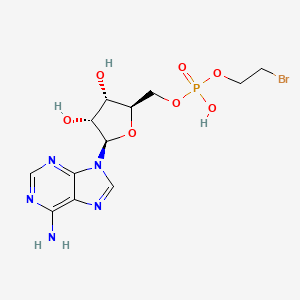
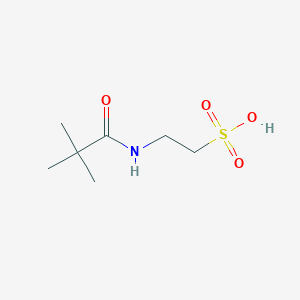
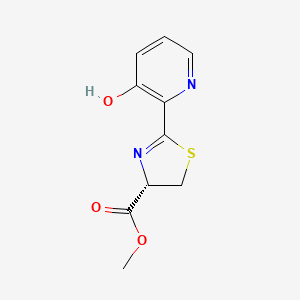
![(3S,4R,6S)-3-Ethyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1207652.png)
